Benzyl prop-2-yn-1-ylcarbamate

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5), also known as N-Cbz-propargylamine, is a bifunctional organic building block that combines a carbamate-protected primary amine (Cbz) with a terminal alkyne moiety. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol and a computed XLogP3 value of 1.8.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 120539-91-5
Cat. No. B121593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl prop-2-yn-1-ylcarbamate
CAS120539-91-5
SynonymsN-2-propyn-1-yl-carbamic Acid Phenylmethyl Ester;  2-Propynyl-carbamic Acid Phenylmethyl Ester;  Benzyl N-propargylcarbamate; 
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC#CCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
InChIKeySVBHWCDDVMKYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5): A Cbz-Protected Propargylamine Building Block for Click Chemistry and Asymmetric Catalysis


Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5), also known as N-Cbz-propargylamine, is a bifunctional organic building block that combines a carbamate-protected primary amine (Cbz) with a terminal alkyne moiety [1]. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol and a computed XLogP3 value of 1.8 [1]. The compound typically presents as a white to orange/green powder or low-melting solid (melting point ~37–41 °C) and is soluble in ethanol . This dual functionality enables its use as a versatile intermediate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions and as a protected amine equivalent for peptide and small-molecule synthesis, with specific documented applications in the preparation of one-point binding ligands for asymmetric gold catalysis [2].

Procurement Implications: Why Generic Substitution of Benzyl prop-2-yn-1-ylcarbamate with Other Protected Propargylamines is Not Recommended


Substituting Benzyl prop-2-yn-1-ylcarbamate with analogs such as N-Boc-propargylamine (CAS 92136-39-5) or N-Fmoc-propargylamine introduces significant changes in synthetic utility and procurement strategy. The Cbz (carbobenzyloxy) protecting group offers orthogonal deprotection conditions (hydrogenolysis or strong acid) that differ fundamentally from the acid-labile Boc group or the base-labile Fmoc group [1]. Furthermore, physical properties vary substantially: N-Boc-propargylamine has a lower molecular weight (155.19 g/mol), a melting point of 40–44 °C, and different solubility profile (chloroform) [2]. These differences preclude direct drop-in replacement and necessitate distinct synthetic planning and procurement considerations. The terminal alkyne reactivity in CuAAC is preserved, but the protecting group dictates compatibility with subsequent reaction steps and overall synthetic route efficiency.

Quantitative Evidence Guide: Differentiating Benzyl prop-2-yn-1-ylcarbamate from Closest Analogs


Protecting Group Orthogonality: Cbz vs. Boc vs. Fmoc

Benzyl prop-2-yn-1-ylcarbamate (Cbz) provides orthogonal deprotection relative to Boc and Fmoc analogs. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas Boc is cleaved by mild acid (TFA) and Fmoc by base (piperidine). This orthogonality is quantified by the distinct cleavage conditions: Cbz requires H₂ (1–4 atm) with Pd/C in EtOH or MeOH at room temperature, compared to Boc cleavage with 20–50% TFA in CH₂Cl₂ at 0–25 °C, and Fmoc cleavage with 20% piperidine in DMF at room temperature [1].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Physical Property Differentiation: Melting Point and Storage Requirements

Benzyl prop-2-yn-1-ylcarbamate has a reported melting point range of 37–41 °C and requires refrigerated storage (0–10 °C) . In contrast, N-Boc-propargylamine (CAS 92136-39-5) has a higher melting point of 40–44 °C and is stored at 2–8 °C [1]. N-Fmoc-propargylamine derivatives typically have even higher molecular weights and melting points. These physical differences affect weighing, handling, and long-term stability during storage and shipment.

Compound Handling Storage Stability Physical Properties

Specific Application: One-Point Binding Ligands for Asymmetric Gold Catalysis

Benzyl prop-2-yn-1-ylcarbamate is explicitly cited as a precursor for one-point binding ligands in asymmetric gold catalysis, enabling efficient organic transformations [1]. While other protected propargylamines may also serve as alkyne sources, the Cbz-protected variant is specifically utilized in this context, likely due to its compatibility with gold-catalyzed reaction conditions and the ease of subsequent deprotection. No direct quantitative yield comparison with Boc- or Fmoc-propargylamines in this specific application is available, but the documented use establishes a precedent for selection.

Asymmetric Catalysis Gold Catalysis Ligand Synthesis

Recommended Application Scenarios for Benzyl prop-2-yn-1-ylcarbamate in Research and Industrial Settings


Peptide and Small-Molecule Conjugation via CuAAC Click Chemistry

Benzyl prop-2-yn-1-ylcarbamate serves as an alkyne-bearing building block for copper-catalyzed azide–alkyne cycloaddition (CuAAC). The terminal alkyne reacts with azide-functionalized biomolecules (peptides, oligonucleotides, fluorophores) to form stable 1,2,3-triazole linkages, while the Cbz-protected amine remains intact for subsequent deprotection and further functionalization [1]. This bifunctional design is particularly valuable for constructing peptide conjugates where the amine must be unmasked at a later synthetic stage.

Synthesis of Chiral Ligands for Asymmetric Gold Catalysis

As documented in supplier application notes, Benzyl prop-2-yn-1-ylcarbamate is employed in the preparation of one-point binding ligands for asymmetric gold catalysis [1]. The propargylamine scaffold can be elaborated into phosphoramidite or other chiral ligand frameworks, with the Cbz group providing temporary amine protection during ligand assembly. The resulting gold complexes are used in enantioselective transformations such as cycloisomerizations and nucleophilic additions.

Orthogonal Protection Strategies in Complex Molecule Synthesis

The Cbz group of Benzyl prop-2-yn-1-ylcarbamate is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups. This orthogonality enables sequential deprotection in multi-step syntheses of natural products or pharmaceutical intermediates, where different amine functionalities must be revealed at different stages without cross-reactivity [1]. The terminal alkyne provides an additional handle for late-stage diversification via click chemistry.

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